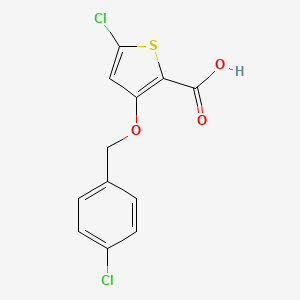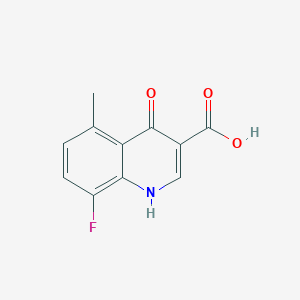
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO3 and a molecular weight of 221.18 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid typically involves the following steps:
Cyclization Reactions: The quinoline ring system can be synthesized through cyclization reactions involving appropriate precursors.
Fluorination: Introduction of the fluorine atom is achieved through direct fluorination or nucleophilic substitution reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions: Reagents such as organometallic compounds, oxidizing agents, and reducing agents are frequently used.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives.
Scientific Research Applications
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid involves:
Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid can be compared with other similar compounds:
Fluoroquinolones: These compounds share the quinoline core structure and exhibit similar biological activities.
Unique Features: The presence of the fluorine atom and the specific substitution pattern make this compound unique.
Similar Compounds: Other similar compounds include 6-fluoro-4-hydroxy-2-quinolones and various substituted quinolines.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
CAS No. |
1065094-00-9 |
|---|---|
Molecular Formula |
C11H8FNO3 |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
8-fluoro-5-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-3-7(12)9-8(5)10(14)6(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
XQHNMRCTIJXQPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


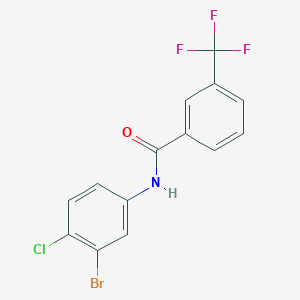
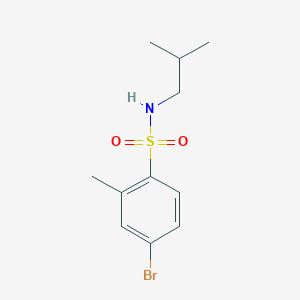

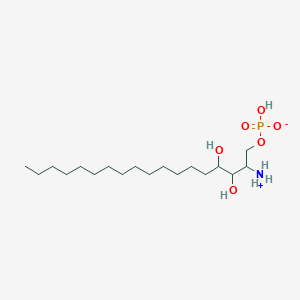
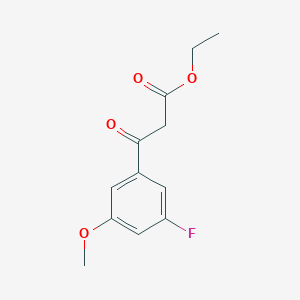
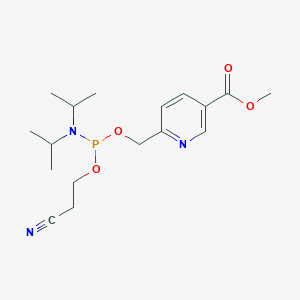
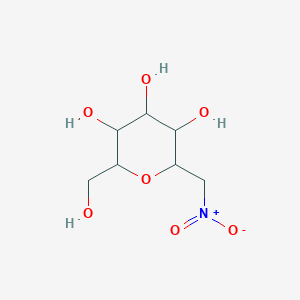

![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
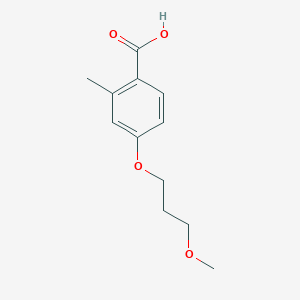
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)

![3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)
